2-Chloro-2-(3-chlorophenyl)acetonitrile
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Overview
Description
2-Chloro-2-(3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of acetonitrile, where one hydrogen atom is replaced by a 3-chlorophenyl group and another by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Chloro-2-(3-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-(3-chlorophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(3-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted acetonitriles.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-(4-chlorophenyl)acetonitrile
- 2-Chloro-2-(2-chlorophenyl)acetonitrile
- 2-Chloro-2-(3-fluorophenyl)acetonitrile
Uniqueness
2-Chloro-2-(3-chlorophenyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the 3-chlorophenyl group provides distinct electronic and steric effects compared to other similar compounds, making it valuable in certain synthetic and industrial processes .
Properties
IUPAC Name |
2-chloro-2-(3-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYNVZQNGNKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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